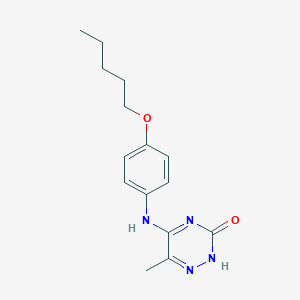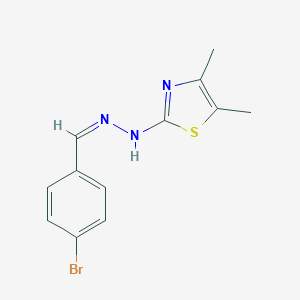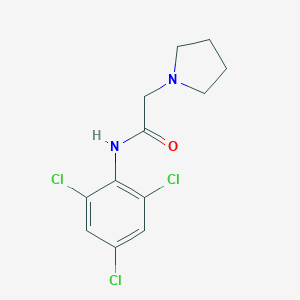
6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 4-(pentyloxy)aniline with a suitable triazine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds .
Scientific Research Applications
6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-[4-(methoxy)anilino]-1,2,4-triazin-3(2H)-one
- 6-methyl-5-[4-(ethoxy)anilino]-1,2,4-triazin-3(2H)-one
- 6-methyl-5-[4-(butoxy)anilino]-1,2,4-triazin-3(2H)-one
Uniqueness
Compared to similar compounds, 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one stands out due to its specific pentyloxy substituent, which can influence its chemical reactivity and biological activity. This unique feature may make it more suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H20N4O2/c1-3-4-5-10-21-13-8-6-12(7-9-13)16-14-11(2)18-19-15(20)17-14/h6-9H,3-5,10H2,1-2H3,(H2,16,17,19,20) |
InChI Key |
PACUJVYHVHGNMC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)NN=C2C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)NN=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B241562.png)

![10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene](/img/structure/B241569.png)
![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B241588.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

